2-(Butyl(phenyl)phosphoryl)acetic acid

Description

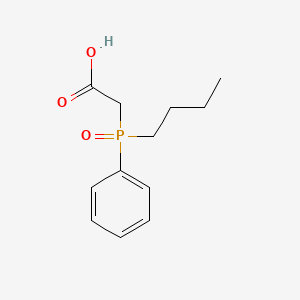

2-(Butyl(phenyl)phosphoryl)acetic acid is a phosphoryl-containing acetic acid derivative featuring a butyl and phenyl group attached to the phosphorus atom. The phosphoryl group (P=O) confers strong electron-withdrawing properties, which influence its acidity, solubility, and intermolecular interactions. Below, we compare these analogs to infer key properties of this compound.

Properties

CAS No. |

14655-62-0 |

|---|---|

Molecular Formula |

C12H17O3P |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

2-[butyl(phenyl)phosphoryl]acetic acid |

InChI |

InChI=1S/C12H17O3P/c1-2-3-9-16(15,10-12(13)14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |

InChI Key |

CGCYVTZFMYCPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl(phenyl)phosphoryl)acetic acid typically involves the reaction of butylphenylphosphine oxide with acetic acid derivatives. One common method is the reaction of butylphenylphosphine oxide with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and the availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(phenyl)phosphoryl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to form phosphine derivatives.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(Butyl(phenyl)phosphoryl)acetic acid has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Butyl(phenyl)phosphoryl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The butyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Phosphoryl vs. Hydroxy, Sulfanyl, and Halogenated Groups

- Phosphoryl group (target compound): The P=O moiety enhances acidity and polarity compared to hydroxyl (─OH) or sulfanyl (─S─) groups. For example, diphenylglycolic acid (2-hydroxy-2,2-diphenylacetic acid) has a pKa influenced by its hydroxyl group, but the phosphoryl group in the target compound is expected to lower the pKa further due to stronger electron withdrawal .

- Halogenated phenyl groups (e.g., 2-(4-chlorobiphenyl-2-yl)acetic acid): Chlorine or fluorine substituents increase lipophilicity and may alter π-π stacking interactions, as seen in fluorophenyl acetic acid derivatives .

Acidity and Solubility

- Acidity: The phosphoryl group’s electron-withdrawing nature likely makes 2-(Butyl(phenyl)phosphoryl)acetic acid more acidic (pKa ~1–2) than diphenylglycolic acid (pKa ~3–4) or benzilic acid .

- Solubility: The butyl chain may reduce solubility in polar solvents compared to sulfanyl-containing analogs like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, which forms hydrogen bonds with water .

Hydrogen Bonding and Crystallographic Features

- Hydrogen bonding: The phosphoryl group can act as a hydrogen bond acceptor, similar to the sulfonyl or tetrazole groups in –5. For instance, tetrazole-sulfanyl acetic acid forms O─H⋯N hydrogen bonds (d = 1.82 Å) and π-π interactions (distance = 3.7–3.8 Å) . The target compound’s P=O group may engage in analogous interactions but with distinct geometry due to steric effects from the butyl chain.

- Crystal packing: Bulky substituents like biphenyl () or tetrazole rings () influence packing efficiency. The butyl group in the target compound may disrupt dense packing, leading to lower melting points compared to rigid analogs.

Data Tables

Table 1: Comparative Analysis of Key Properties

*Estimated based on functional group effects.

Table 2: Hydrogen Bonding Parameters in Analogs

| Compound | Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| Tetrazole-sulfanyl acetic acid | O─H⋯N | 1.82 | 165 |

| π-π stacking (tetrazole) | 3.74 | 84.33 | |

| Diphenylglycolic acid | O─H⋯O | ~1.85* | ~170* |

*Typical values for carboxylic acid dimers.

Biological Activity

2-(Butyl(phenyl)phosphoryl)acetic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a butyl group and a phenyl group attached to a phosphorus atom, which contributes to its diverse interactions within biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Chemical Formula : C13H17O4P

- Molecular Weight : 270.25 g/mol

- CAS Number : 14655-62-0

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, potentially influencing enzyme kinetics and signaling pathways.

Antimicrobial Activity

Studies have indicated that phosphonic acid derivatives exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Limited activity |

Anticancer Properties

Research into the anticancer effects of phosphonic acid derivatives has revealed promising results. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation.

- Case Study : A study demonstrated that a related phosphonic acid derivative inhibited the growth of breast cancer cell lines by inducing oxidative stress and apoptosis. This suggests that this compound may have similar effects.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit phosphatases or kinases, altering cellular signaling cascades.

In Vitro Studies

In vitro studies using various cell lines have shown that this compound exhibits dose-dependent effects on cell viability and proliferation. The compound was tested at concentrations ranging from 10 µM to 100 µM, revealing significant cytotoxicity at higher concentrations.

In Vivo Studies

Preliminary in vivo studies in animal models have indicated that administration of this compound can lead to reduced tumor size in xenograft models of cancer. These findings necessitate further investigation to determine the pharmacokinetics and optimal dosing strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.